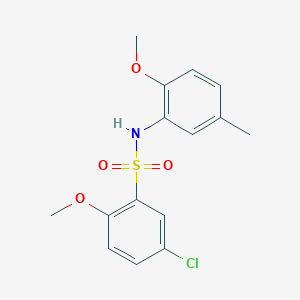
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, also known as CMMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMS belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry as antibacterial, antifungal, and anticonvulsant agents.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a critical role in tumor growth and survival. This compound also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and chromatin structure.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound also exhibits anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is its potent anticancer activity against a wide range of cancer cell lines. It also exhibits a favorable toxicity profile and low side effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research on 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide. One of the potential applications of this compound is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. The development of new synthesis methods for this compound may also improve its efficacy and reduce its limitations. Additionally, the development of new formulations and drug delivery systems may improve the solubility and bioavailability of this compound in vivo.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anticancer activity, anti-inflammatory and antioxidant properties, and a favorable toxicity profile. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic targets. The development of new synthesis methods, formulations, and drug delivery systems may improve the efficacy and reduce the limitations of this compound.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid with a high purity.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-13(20-2)12(8-10)17-22(18,19)15-9-11(16)5-7-14(15)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATNFQAFAKGSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5323924.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)

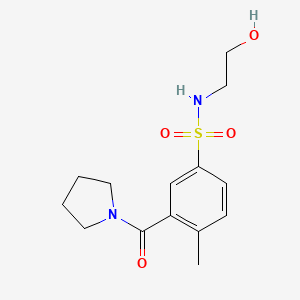
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5323938.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5323951.png)
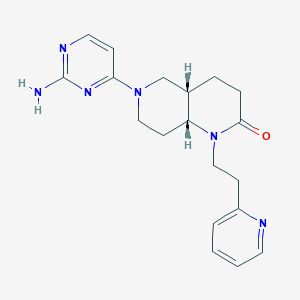
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5323966.png)
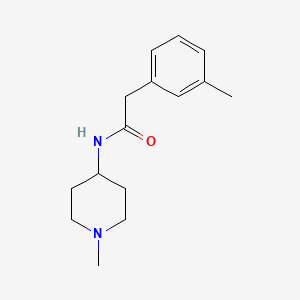
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B5323974.png)
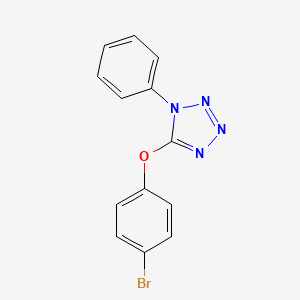
![2-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinonitrile](/img/structure/B5324004.png)